molecular formula C22H19BrN2O2S2 B12017036 (3Z)-1-benzyl-5-bromo-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-benzyl-5-bromo-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12017036
M. Wt: 487.4 g/mol
InChI Key: OCZQFONVHGHPFZ-HNENSFHCSA-N
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Description

(3Z)-1-benzyl-5-bromo-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-5-bromo-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Indole Formation: The indole moiety can be synthesized through Fischer indole synthesis or other suitable methods.

    Final Coupling: The final step involves coupling the indole and thiazolidinone moieties under suitable conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromine atom can be a site for nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles for Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, thiazolidinones are studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Medicine

Medicinal chemistry applications include the development of new drugs targeting various diseases, such as cancer, diabetes, and infectious diseases.

Industry

In the industrial sector, such compounds may be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-5-bromo-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The bromine atom and other functional groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Indole Derivatives: Widely studied for their biological activities.

    Brominated Compounds: Often used in medicinal chemistry for their enhanced biological activity.

Uniqueness

The unique combination of the thiazolidinone, indole, and bromine moieties in (3Z)-1-benzyl-5-bromo-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19BrN2O2S2

Molecular Weight

487.4 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19BrN2O2S2/c1-2-3-11-24-21(27)19(29-22(24)28)18-16-12-15(23)9-10-17(16)25(20(18)26)13-14-7-5-4-6-8-14/h4-10,12H,2-3,11,13H2,1H3/b19-18-

InChI Key

OCZQFONVHGHPFZ-HNENSFHCSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)SC1=S

Origin of Product

United States

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